Cas no 1702005-94-4 (3-(1-aminobutan-2-yl)oxybutan-2-ol)

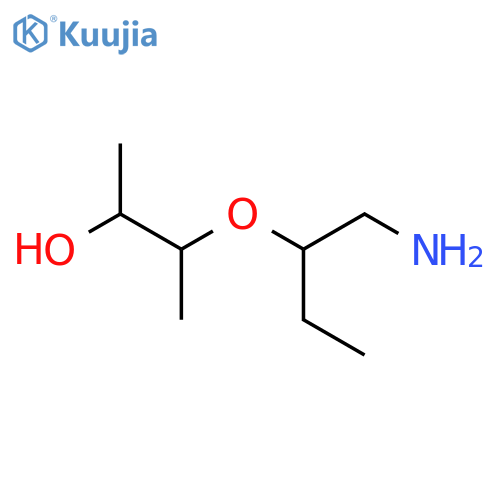

1702005-94-4 structure

商品名:3-(1-aminobutan-2-yl)oxybutan-2-ol

3-(1-aminobutan-2-yl)oxybutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 3-(1-aminobutan-2-yl)oxybutan-2-ol

- 1702005-94-4

- EN300-1293992

- 3-[(1-aminobutan-2-yl)oxy]butan-2-ol

-

- インチ: 1S/C8H19NO2/c1-4-8(5-9)11-7(3)6(2)10/h6-8,10H,4-5,9H2,1-3H3

- InChIKey: RKKBEAHLCCKNKQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)C(C)O)C(CN)CC

計算された属性

- せいみつぶんしりょう: 161.141578849g/mol

- どういたいしつりょう: 161.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 98.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 55.5Ų

3-(1-aminobutan-2-yl)oxybutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293992-100mg |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1293992-5000mg |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1293992-0.5g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 0.5g |

$1014.0 | 2023-06-06 | ||

| Enamine | EN300-1293992-5.0g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 5g |

$3065.0 | 2023-06-06 | ||

| Enamine | EN300-1293992-2500mg |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 2500mg |

$1791.0 | 2023-09-30 | ||

| Enamine | EN300-1293992-0.25g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 0.25g |

$972.0 | 2023-06-06 | ||

| Enamine | EN300-1293992-2.5g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 2.5g |

$2071.0 | 2023-06-06 | ||

| Enamine | EN300-1293992-0.05g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 0.05g |

$888.0 | 2023-06-06 | ||

| Enamine | EN300-1293992-10.0g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 10g |

$4545.0 | 2023-06-06 | ||

| Enamine | EN300-1293992-1.0g |

3-[(1-aminobutan-2-yl)oxy]butan-2-ol |

1702005-94-4 | 1g |

$1057.0 | 2023-06-06 |

3-(1-aminobutan-2-yl)oxybutan-2-ol 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1702005-94-4 (3-(1-aminobutan-2-yl)oxybutan-2-ol) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量